molecular formula C25H22N2O3 B10868845 10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10868845
M. Wt: 398.5 g/mol
InChI Key: FKJISGVXKYVBPV-UHFFFAOYSA-N
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Description

10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a dibenzo[b,e][1,4]diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, chlorine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the acetyl group may produce alcohol derivatives .

Scientific Research Applications

10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and phenyl group, along with the dibenzo[b,e][1,4]diazepinone core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

5-acetyl-9-(furan-2-yl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H22N2O3/c1-16(28)27-21-11-6-5-10-19(21)26-20-14-18(23-12-7-13-30-23)15-22(29)24(20)25(27)17-8-3-2-4-9-17/h2-13,18,25-26H,14-15H2,1H3

InChI Key

FKJISGVXKYVBPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=CC=C5

Origin of Product

United States

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